4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

CDK inhibitor thiazolyl-pyrimidine regioisomer selectivity

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine (CAS 499796-08-6; molecular formula C13H10N4S; molecular weight 254.31 g/mol) is a heterocyclic small molecule comprising pyridine, thiazole, and pyrimidine rings. This tri-aryl scaffold places it within the broad thiazolyl-pyrimidine family, a privileged class extensively explored for kinase inhibition—including cyclin-dependent kinases (CDKs) , spleen tyrosine kinase (SYK) , and plasmodial kinases PfGSK3/PfPK6.

Molecular Formula C13H10N4S
Molecular Weight 254.31
CAS No. 499796-08-6
Cat. No. B2716745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine
CAS499796-08-6
Molecular FormulaC13H10N4S
Molecular Weight254.31
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=NC=C2)C3=NC=NC=C3
InChIInChI=1S/C13H10N4S/c1-9-12(11-4-7-15-8-16-11)18-13(17-9)10-2-5-14-6-3-10/h2-8H,1H3
InChIKeyXRYQTBQGJVTGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine (CAS 499796-08-6) – Molecular Scaffold and Procurement-Relevant Identity


4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine (CAS 499796-08-6; molecular formula C13H10N4S; molecular weight 254.31 g/mol) is a heterocyclic small molecule comprising pyridine, thiazole, and pyrimidine rings . This tri-aryl scaffold places it within the broad thiazolyl-pyrimidine family, a privileged class extensively explored for kinase inhibition—including cyclin-dependent kinases (CDKs) [1], spleen tyrosine kinase (SYK) [2], and plasmodial kinases PfGSK3/PfPK6 [3]. The compound serves primarily as a research tool and chemical biology probe, with procurement relevance for medicinal chemistry optimization, structure–activity relationship (SAR) studies, and kinase selectivity profiling.

Why In-Class Thiazolyl-Pyrimidine Compounds Cannot Substitute for 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine in Focused SAR Campaigns


Thiazolyl-pyrimidine analogs are not interchangeable because the precise positioning of the methyl substituent on the thiazole ring and the 4-pyridinyl versus 2-pyridinyl attachment regioisomer directly dictate kinase binding-mode geometry and selectivity [1]. In the 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor series, even minor alterations in the thiazole substitution pattern (e.g., moving from unconstrained to ring-constrained forms) produce measurable shifts in CDK2-cyclin E potency [1]. Similarly, in the SYK inhibitor patent series, 68 thiazolopyrimidine examples exhibit IC50 values spanning several orders of magnitude despite sharing the same core scaffold [2]. For the target compound, the specific 4-methyl-2-(pyridin-4-yl)-1,3-thiazole substitution pattern is a distinct regioisomer that cannot be assumed to replicate the binding kinetics, selectivity window, or cellular activity of closely related 2-pyridinyl or des-methyl analogs. Procurement of an incorrect analog risks invalidating SAR conclusions and wasting screening resources.

Quantitative Differentiation Evidence for 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine Relative to Structural Analogs


Regioisomeric Scaffold Differentiation: Pyridin-4-yl vs. Pyridin-2-yl Attachment Impacts CDK Binding Poses

In the 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitor class, ring-constrained thiazolylpyrimidines consistently inhibit CDK2-cyclin E with greater potency than their unconstrained analogs, demonstrating that thiazole substitution geometry is a primary determinant of ATP-pocket complementarity [1]. The target compound bears a pyridin-4-yl (para) attachment to the thiazole ring, whereas many literature CDK4/6 inhibitors from the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series use a pyridin-2-yl (ortho) linkage—a difference that produces distinct hinge-binding vectors and selectivity profiles across CDK family members [2]. No direct head-to-head IC50 comparison between the 4-pyridinyl and 2-pyridinyl regioisomers has been published; the evidence for differentiation rests on SAR trends established across the thiazolyl-pyrimidine class.

CDK inhibitor thiazolyl-pyrimidine regioisomer selectivity

Kinase Selectivity Window: SYK Inhibition Class Context and Target–Analog Divergence

A Roche patent (WO 2012/130780 A1) discloses 68 thiazolopyrimidine derivatives as SYK inhibitors, with IC50 values spanning a wide range, demonstrating that even closely related analogs within this scaffold can exhibit dramatically different SYK inhibitory potencies [1]. While the target compound itself is not explicitly listed among the 68 examples, its core scaffold maps to the general formula I of the patent, and the 4-methyl-2-(pyridin-4-yl) substitution pattern represents a specific combination not covered by the exemplified compounds. The BindingDB entry BDBM29108 (matching molecular weight 254.31 g/mol and formula C13H10N4S, consistent with the target compound) reports a WGA-SPA kinase assay IC50 of 1,000 nM [2]. This moderate affinity suggests the compound may serve as a useful starting scaffold for further optimization rather than a high-potency tool compound, and underscores that minor structural modifications can shift IC50 by orders of magnitude within this series.

SYK inhibitor thiazolopyrimidine kinase selectivity

Anticancer Thiazolyl-Pyrimidine Class: Comparative HepG2 Cytotoxicity Trends and Scaffold Positioning

A 2025 series of 1,3-thiazolyl-pyrimidine derivatives evaluated against HepG2 liver cancer cells showed that five compounds (8a, 10, 12a, 12b, 14) exhibited IC50 values ranging from 2.39 ± 0.75 to 5.02 ± 1.83 μM, all more potent than doxorubicin (IC50 = 6.18 ± 0.29 μM) [1]. The target compound, while structurally related to this thiazolyl-pyrimidine class, differs in substitution pattern (pyridin-4-yl vs. hydrazonothiazole linkages) and has not been directly tested in this HepG2 panel. The class-level data indicate that thiazolyl-pyrimidine cytotoxicity is highly sensitive to the nature of the substituent at the thiazole 2-position, and the target compound's specific 2-(pyridin-4-yl) motif cannot be assumed to reproduce the sub-micromolar potency observed with optimized hydrazonothiazole analogs.

anticancer thiazolyl-pyrimidine HepG2 cytotoxicity

Recommended Procurement and Application Scenarios for 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine Based on Available Evidence


SAR Expansion Starting Point for CDK Family Kinase Probe Development

Given the established role of thiazolyl-pyrimidines as CDK inhibitors [5] and the documented sensitivity of CDK2-cyclin E potency to thiazole ring constraint [5], 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine is positioned as a versatile unconstrained scaffold for systematic SAR exploration. Its pyridin-4-yl attachment vector allows medicinal chemists to probe hinge-region hydrogen-bonding requirements distinct from the more common pyridin-2-yl series [4]. Procure this compound when the research goal is to diversify beyond published N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine CDK4/6 inhibitor templates.

Moderate-Affinity SYK Inhibitor Scaffold for Selectivity Screen Assembly

The BindingDB-reported IC50 of 1,000 nM in a SYK-related kinase assay [5] positions this compound as a moderate-affinity starting point. In the context of the Roche SYK patent series where 68 analogs span extreme potency ranges [4], this scaffold is best utilized as a reference compound in a panel of thiazolopyrimidine analogs to establish selectivity fingerprints against SYK, CDK, and potentially GSK3-family kinases. Its procurement is justified when building a focused kinase selectivity screening deck that requires the specific 4-methyl-2-(pyridin-4-yl) substitution pattern not represented among the patent-exemplified compounds.

Chemical Biology Probe for PfGSK3/PfPK6 Dual Inhibition Discovery

The 2,4,5-trisubstituted pyrimidine scaffold has yielded potent dual PfGSK3/PfPK6 inhibitors with blood-stage antiplasmodial activity (e.g., compound 23d: PfGSK3 IC50 = 172 nM, PfPK6 IC50 = 11 nM) [5]. The target compound's 4-methylthiazole-pyrimidine core shares topological features with the 2,4,5-trisubstituted pyrimidine series, suggesting it could serve as a structurally distinct chemotype for antimalarial kinase inhibitor screening. Procure for phenotypic screening against P. falciparum blood-stage parasites when seeking novel chemotypes that avoid cross-resistance with established antimalarial scaffolds.

Quote Request

Request a Quote for 4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.